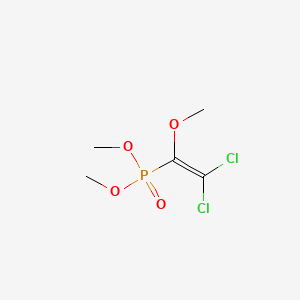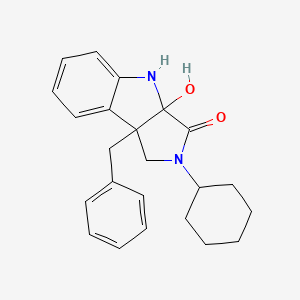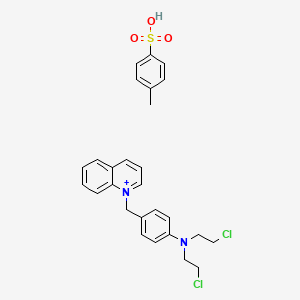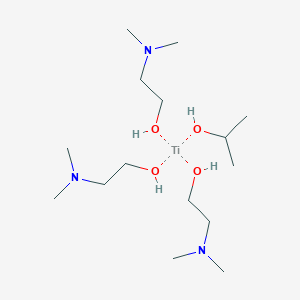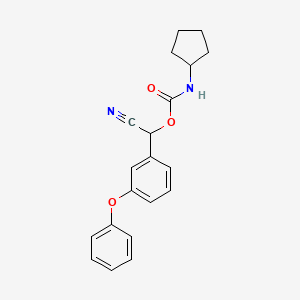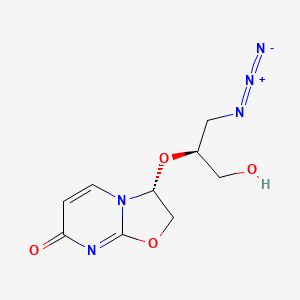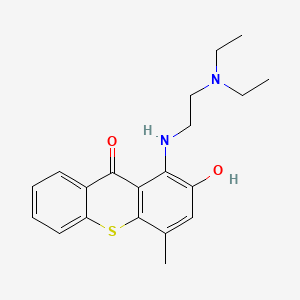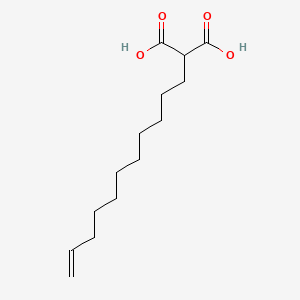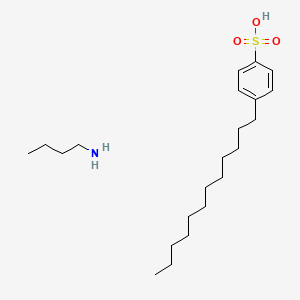
butan-1-amine;4-dodecylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-amine;4-dodecylbenzenesulfonic acid is a compound that combines the properties of butan-1-amine, a primary amine, and 4-dodecylbenzenesulfonic acid, a sulfonic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-dodecylbenzenesulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . This process yields a complex mixture of linear alkyl benzene sulfonates. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
For butan-1-amine, it can be synthesized through the reduction of butan-1-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of 4-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, often using continuous reactors to ensure consistent quality and high yield. The process parameters are optimized to minimize by-product formation and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butan-1-amine can undergo oxidation to form butanal or butanoic acid, depending on the conditions and reagents used.
Reduction: 4-dodecylbenzenesulfonic acid can be reduced to its corresponding sulfonate salt.
Substitution: Both components can undergo substitution reactions. For example, butan-1-amine can react with acyl chlorides to form amides, while 4-dodecylbenzenesulfonic acid can react with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Acyl chlorides and bases such as sodium hydroxide are frequently used in substitution reactions.
Major Products
Oxidation of Butan-1-amine: Butanal, Butanoic acid
Reduction of 4-Dodecylbenzenesulfonic Acid: Dodecylbenzenesulfonate
Substitution Reactions: Amides, Sulfonate salts
Applications De Recherche Scientifique
Butan-1-amine;4-dodecylbenzenesulfonic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of butan-1-amine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The sulfonic acid group can interact with positively charged sites on proteins and enzymes, while the amine group can form hydrogen bonds with various functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the amine group.
Decylbenzenesulfonic acid: Similar surfactant properties but with a shorter alkyl chain.
Tridecylbenzenesulfonic acid: Similar surfactant properties but with a longer alkyl chain.
Uniqueness
Butan-1-amine;4-dodecylbenzenesulfonic acid is unique due to the presence of both an amine and a sulfonic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
14356-36-6 |
|---|---|
Formule moléculaire |
C18H30O3S.C4H11N C22H41NO3S |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
butan-1-amine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-2-3-4-5/h13-16H,2-12H2,1H3,(H,19,20,21);2-5H2,1H3 |
Clé InChI |
PNYUCOCEZXSIBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
